REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([O:16][CH2:17][CH2:18][CH2:19][Cl:20])=[CH:5][C:6]([N+:13]([O-])=O)=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9]>[Ni].C(O)=O>[CH3:1][O:2][C:3]1[CH:12]=[C:7]([C:8]([O:10][CH3:11])=[O:9])[C:6]([NH2:13])=[CH:5][C:4]=1[O:16][CH2:17][CH2:18][CH2:19][Cl:20]
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Name
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|
Quantity
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1.01 g
|
Type
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reactant
|
Smiles
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COC=1C(=CC(=C(C(=O)OC)C1)[N+](=O)[O-])OCCCCl
|
Name
|
|
Quantity
|
1 g
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Type
|
catalyst
|
Smiles
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[Ni]
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Name
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|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
In a 50 mL volume glass flask equipped with a stirrer
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Type
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FILTRATION
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Details
|
the reaction mixture was filtered
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
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Smiles
|
COC1=C(C=C(C(C(=O)OC)=C1)N)OCCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.77 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |